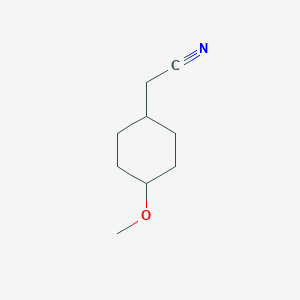
2-(4-甲氧基环己基)乙腈
描述
2-(4-Methoxycyclohexyl)acetonitrile is a synthetic compound that belongs to the class of arylcyclohexylamines. It has a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxycyclohexyl)acetonitrile consists of a cyclohexyl ring with a methoxy (OCH3) group at the 4th position and an acetonitrile (CH2CN) group attached to the cyclohexyl ring .科学研究应用
化学反应和合成
- 亲核芳香取代: 对乙腈衍生物的研究,如2-(2-甲氧基苯基)乙腈,表明它们与各种烷基和芳基锂试剂的反应性,可生成吲哚啉产物,天然产物的组成部分,以及靛染料。这表明"2-(4-甲氧基环己基)乙腈"在合成复杂有机化合物方面具有潜力(Huber, Roesslein, & Gademann, 2019)。
- 超声波对反应的影响: 探讨了超声波对乙腈-水混合物中非自由基反应的动力学影响,表明超声波可以显著影响反应速率。这项研究可能突显了利用超声波来增强类似"2-(4-甲氧基环己基)乙腈"在溶剂基反应中的反应性(Tuulmets, Piiskop, Järv, & Salmar, 2014)。
溶剂效应和光物理性质
- 溶剂解离反应: 在溶剂解离反应中相关化合物的行为,其中离子-分子对起着关键作用,可以为在类似化学环境中使用"2-(4-甲氧基环己基)乙腈"提供信息。这些研究有助于理解水-乙腈混合物中乙腈衍生物参与的反应的动力学和机理(Jia, Ottosson, Zeng, & Thibblin, 2002)。
- 光还原和光异构化: 对甲氧基苯基化合物的光物理行为的研究可以揭示"2-(4-甲氧基环己基)乙腈"的光反应性。这些研究探讨了不同光照条件和溶剂如何影响相关化合物的反应性和稳定性,这可能对"2-(4-甲氧基环己基)乙腈"在光化学过程中的使用具有影响(Görner, 2002)。
结晶和结构分析
- 晶体结构研究: 对与"2-(4-甲氧基环己基)乙腈"结构相关的化合物进行分析,可以为它们的晶体形态和在材料科学中的潜在应用提供宝贵的见解。例如,相关化合物的合成和晶体结构分析可以指导设计和开发具有所需物理和化学性质的新材料(Mantelingu, Kavitha, Rangappa, Naveen, Sridhar, & Prasad, 2007)。
属性
IUPAC Name |
2-(4-methoxycyclohexyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-11-9-4-2-8(3-5-9)6-7-10/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMELDRSBAHTDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxycyclohexyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



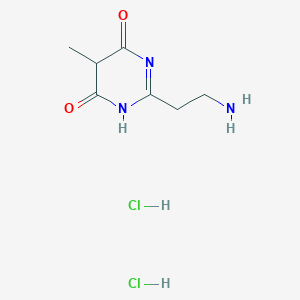
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
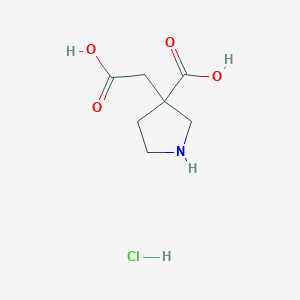
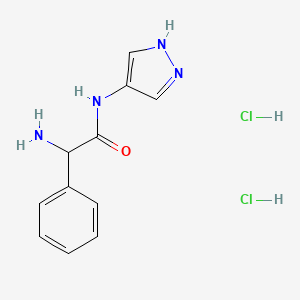
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)

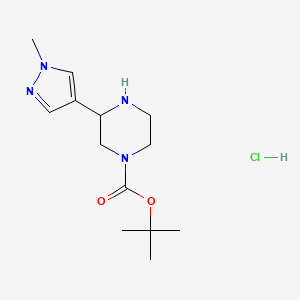
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
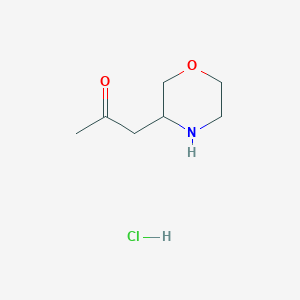
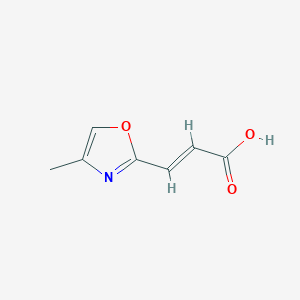
![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)
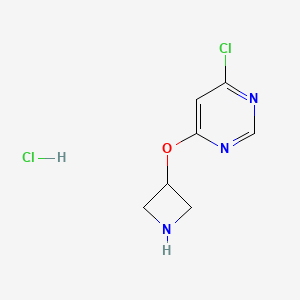
![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)